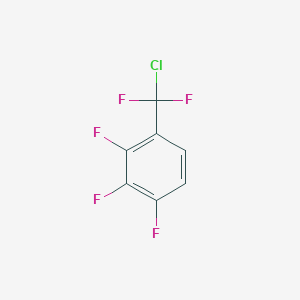
1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene is a fluorinated aromatic compound known for its unique chemical properties and applications in various fields. The presence of multiple fluorine atoms imparts distinct characteristics, making it valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of chlorodifluoromethyltrimethylsilane with a trifluorobenzene derivative under specific conditions . This reaction often requires the presence of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield difluoromethylated derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions: Common reagents used in these reactions include organometallic catalysts, strong bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are important in materials science and catalysis.
Biology: The compound is used in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This property is exploited in the design of fluorinated drugs and imaging agents, where the compound can selectively bind to target proteins or enzymes, modulating their activity and providing valuable insights into biological processes .
Comparison with Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane
- (Bromodifluoromethyl)trimethylsilane
- (Trifluoromethyl)trimethylsilane
Comparison: 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly valuable in applications requiring high precision and performance .
Properties
Molecular Formula |
C7H2ClF5 |
|---|---|
Molecular Weight |
216.53 g/mol |
IUPAC Name |
1-[chloro(difluoro)methyl]-2,3,4-trifluorobenzene |
InChI |
InChI=1S/C7H2ClF5/c8-7(12,13)3-1-2-4(9)6(11)5(3)10/h1-2H |
InChI Key |
ABQQQQSZBMOJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)
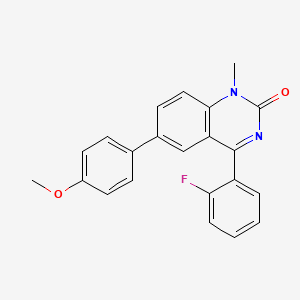
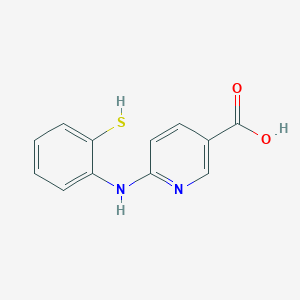
![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
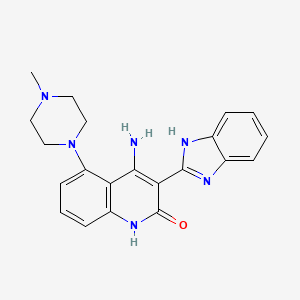

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)

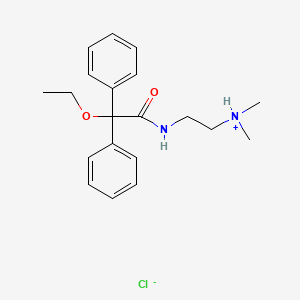
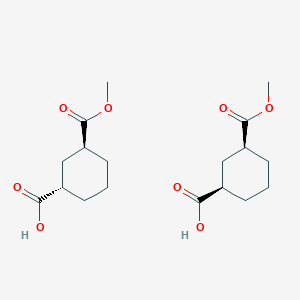
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
